4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine
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Overview
Description
- It falls within the class of pyrimidine derivatives and has attracted attention due to its potential applications in various fields.
4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine: , is a chemical compound with a complex structure.
Preparation Methods
Synthetic Routes: PF-04447943 can be synthesized through several routes. One notable method involves the coupling of a pyrimidine core with a piperazine moiety.
Reaction Conditions: The specific reaction conditions may vary, but typically involve palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling.
Industrial Production: While I don’t have specific details on large-scale industrial production, research laboratories often prepare PF-04447943 using optimized synthetic routes.
Chemical Reactions Analysis
Reactivity: PF-04447943 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Boron-based reagents (such as organotrifluoroborates) play a crucial role in its synthesis.
Major Products: The primary product of these reactions is PF-04447943 itself.
Scientific Research Applications
Chemistry: PF-04447943 serves as a valuable tool compound for studying biological processes related to its molecular targets.
Biology: It has been investigated for its effects on specific enzymes or receptors.
Medicine: PF-04447943 shows promise in treating cognitive disorders.
Mechanism of Action
- PF-04447943 is a selective inhibitor of phosphodiesterase 9A (PDE9A). By inhibiting PDE9A, it modulates cyclic guanosine monophosphate (cGMP) levels, which can impact neuronal function and cognition.
Comparison with Similar Compounds
Uniqueness: PF-04447943’s unique features lie in its specific structure, selectivity, and brain penetrance.
Similar Compounds: While I don’t have an exhaustive list, other pyrimidine-based compounds with different substituents may share some similarities.
Properties
CAS No. |
946384-58-3 |
---|---|
Molecular Formula |
C21H24F3N5O |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C21H24F3N5O/c1-15-14-18(27-8-2-3-9-27)26-20(25-15)29-12-10-28(11-13-29)19(30)16-4-6-17(7-5-16)21(22,23)24/h4-7,14H,2-3,8-13H2,1H3 |
InChI Key |
JMSXKTSPWREUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCC4 |
Origin of Product |
United States |
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